molecular formula C17H15N3S B2406614 (E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole CAS No. 1502825-86-6

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole

Cat. No. B2406614
CAS RN: 1502825-86-6
M. Wt: 293.39
InChI Key: FZEAVIFAHPIVOS-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole, also known as PETT, is a thiazole derivative that has shown promising results in scientific research. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-candida properties , suggesting potential targets could be enzymes or proteins essential to the growth and survival of Candida species.

Mode of Action

It’s known that the compound is synthesized from phenyl hydrazines and different acetophenones . The interaction of the compound with its targets could involve the formation of covalent bonds, leading to the inhibition of the target’s function.

Biochemical Pathways

Given its potential anti-candida properties , it may interfere with the metabolic pathways essential for the growth and survival of Candida species.

Result of Action

albicans strain , indicating that the compound may lead to the inhibition of growth and survival of this organism.

properties

IUPAC Name

4-phenyl-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13(14-8-4-2-5-9-14)19-20-17-18-16(12-21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,20)/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEAVIFAHPIVOS-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole

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